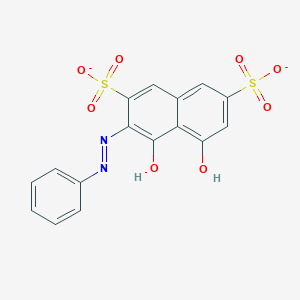
Acid red 29(2-)
Descripción general
Descripción
4,5-dihydroxy-3-(phenyldiazenyl)naphthalene-2,7-disulfonate is an organosulfonate oxoanion resulting from the removal of a proton from both of the sulfo groups of 4,5-dihydroxy-3-(phenyldiazenyl)naphthalene-2,7-disulfonic acid. It is a conjugate base of a 4,5-dihydroxy-3-(phenyldiazenyl)naphthalene-2,7-disulfonic acid.
Aplicaciones Científicas De Investigación
Degradation and Removal
Degradation in Subcritical Water : Acid Red 274, similar to Acid Red 29(2-), can be degraded using H2O2 in subcritical water conditions, achieving up to 80% mineralization. This process was optimized using response surface methodology (RSM) (Kayan & Gözmen, 2012).
Adsorption Technique for Dye Removal : Adsorption techniques using hybrid adsorbents, like carbon and flyash, have been effective in removing Acid Brown 29, a related compound to Acid Red 29(2-). Optimal conditions for dye adsorption were identified using response surface methodology (Ravikumar et al., 2007).
Chitosan-Iron(III) Adsorption : Chitosan-iron(III) has been used effectively as an adsorbent for Acid Red 29, with factors like pH, temperature, and dye concentration influencing adsorption capacity. This process was optimized using factorial design (Rodrigues et al., 2016).
Electrochemical Degradation : Electrochemical oxidation using boron-doped diamond electrodes successfully degraded Basic Red 29, achieving over 99% removal. This method also showed efficacy in reducing toxicity and chemical oxygen demand (COD) in textile wastewater (Koparal et al., 2007).
Packed Bed Column Adsorption : Using Euphorbia antiquorum L activated carbon in a packed column facilitated the effective removal of Basic Red 29 from solutions, influenced by factors like influent concentration and bed depth (Sivakumar & Palanisamy, 2009).
Soil and Environmental Interactions
- Soil Acidification from Chemical Fertilization : Long-term chemical fertilization in red soil of southern China led to soil acidification, which was significantly reduced by manure application. This study highlights the impact of fertilizers on soil health and possible mitigation strategies (Cai et al., 2015).
Treatment and Remediation Methods
Electrocoagulation and Electro-Fenton Methods : Iron-aluminum electrode pairs were used for the treatment of Basic Red 29 dye solution, showing over 95% removal efficiency. These methods were successful in treating textile wastewater, highlighting their potential for large-scale application (Yavuz et al., 2014).
Decolourization in Wastewater Treatment : A constructed wetland reactor was used for the removal of Acid Red 27, a compound similar to Acid Red 29(2-), from synthetic wastewater. This study demonstrates an environmentally friendly approach to wastewater treatment (Lehl et al., 2019).
Photoelectro-Fenton Process : This process was effective in degrading Acid Red 29 using a boron-doped diamond anode. It achieved quick decolorization and nearly total mineralization, highlighting its efficiency for dye degradation (Almeida et al., 2012).
Propiedades
IUPAC Name |
4,5-dihydroxy-3-phenyldiazenylnaphthalene-2,7-disulfonate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O8S2/c19-12-8-11(27(21,22)23)6-9-7-13(28(24,25)26)15(16(20)14(9)12)18-17-10-4-2-1-3-5-10/h1-8,19-20H,(H,21,22,23)(H,24,25,26)/p-2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJDLCOIGFNUHAQ-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N=NC2=C(C3=C(C=C(C=C3C=C2S(=O)(=O)[O-])S(=O)(=O)[O-])O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10N2O8S2-2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,5-Dihydroxy-3-(phenyldiazenyl)naphthalene-2,7-disulfonate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[3-(12-Aminododecoxy)-2-(methylcarbamoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B1230455.png)
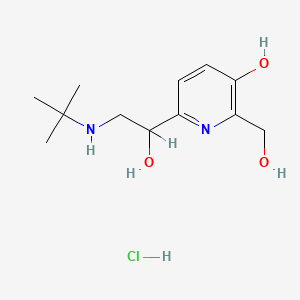
![8-[2-(4-Methoxy-2,3-dimethylphenyl)ethenyl]-1,3,7-trimethylpurine-2,6-dione](/img/structure/B1230458.png)
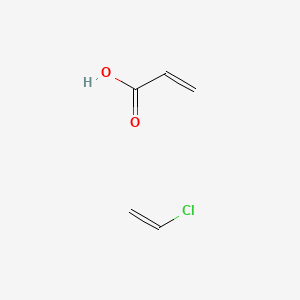
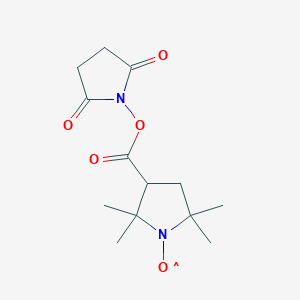
![(3R,5R,8R,9R,10R,13S,14R)-3-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-10,13-dimethyl-17-[(1S)-1-[(2R,5S,6R)-5-methyl-6-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]ethyl]-1,2,3,4,5,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-6-one](/img/structure/B1230463.png)
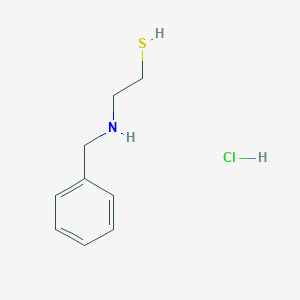
![(6R,7R)-7-[[2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(1-cyclopropyl-6-fluoro-4-oxo-7-piperazin-1-ylquinoline-3-carbonyl)oxymethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1230465.png)
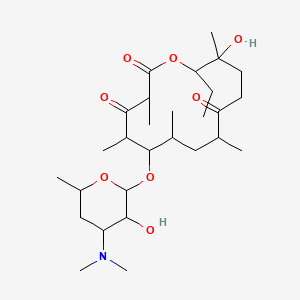
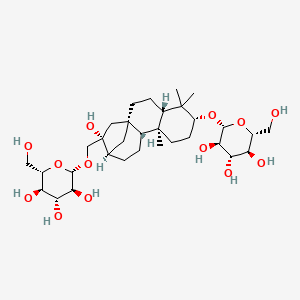
![N-[3-[4-(2,3-dimethylphenyl)-1-piperazinyl]-3-oxopropyl]-2-(1-oxo-2-isoquinolinyl)acetamide](/img/structure/B1230472.png)
![N-[3-(2-ethyl-1-piperidinyl)propyl]-2-[(1-methyl-2-oxo-4-quinolinyl)oxy]acetamide](/img/structure/B1230473.png)
![5-[(4-fluorophenyl)methylsulfonylmethyl]-N-(2-oxolanylmethyl)-2-furancarboxamide](/img/structure/B1230474.png)